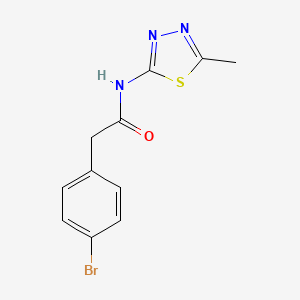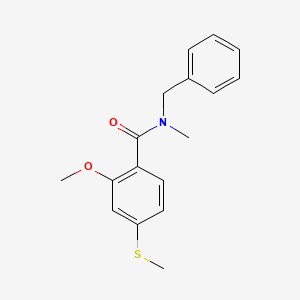
2-(1-乙基丙基)-N-苯基-4-喹唑啉胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-ethylpropyl)-N-phenyl-4-quinazolinamine is a useful research compound. Its molecular formula is C19H21N3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-ethylpropyl)-N-phenyl-4-quinazolinamine is 291.173547683 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-ethylpropyl)-N-phenyl-4-quinazolinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-ethylpropyl)-N-phenyl-4-quinazolinamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Novel Synthesis Methods
Research in organic chemistry has led to the development of innovative synthesis methods for quinazoline derivatives. A study by Ohta et al. (2010) presented a novel synthesis approach for 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines from monosubstituted arenes. This method involves treatment with 5-nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one and K(2)CO(3) in the presence of CuBr, yielding moderate to good yields (Ohta, Tokimizu, Oishi, Fujii, & Ohno, 2010).
Antibacterial Activity
The antibacterial properties of quinazoline derivatives have been extensively studied. Van Horn et al. (2014) synthesized a series of N(2),N(4)-disubstituted quinazoline-2,4-diamines showing significant activity against multidrug-resistant Staphylococcus aureus. This study emphasizes the potential of quinazoline derivatives as platforms for developing new antibacterial agents (Van Horn, Burda, Fleeman, Shaw, & Manetsch, 2014).
Applications in Optoelectronics
Quinazolines have found applications in the field of optoelectronics, owing to their luminescent properties. Lipunova et al. (2018) reviewed the use of functionalized quinazolines and pyrimidines in creating novel optoelectronic materials. These compounds, especially when incorporated into π-extended conjugated systems, have shown promise for use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antiviral and Antineoplastic Properties
Further research has demonstrated the antiviral and antineoplastic potentials of quinazoline derivatives. Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates displaying weak to good activity against the Tobacco mosaic virus (TMV), suggesting their potential use in antiviral therapies (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012). Similarly, Markosyan et al. (2014) explored the antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones, indicating their application in cancer treatment (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
Antihistaminic Activity
Notably, Alagarsamy and colleagues have contributed to the development of quinazolin-4(3H)-ones as H1-antihistaminic agents. Their research led to the identification of compounds with significant protection against histamine-induced bronchospasm in guinea pigs, highlighting the therapeutic potential of these compounds in allergy treatment (Alagarsamy, Shyam Sundar, Gobinath, Nivedhitha, Parthiban, Shankar, Sulthana, & Raja Solomon, 2012).
属性
IUPAC Name |
2-pentan-3-yl-N-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-3-14(4-2)18-21-17-13-9-8-12-16(17)19(22-18)20-15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFKBSLQJVPNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2C(=N1)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5592370.png)


![3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592385.png)
![((3R*,4R*)-1-[(5-fluoro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5592386.png)

![2-[(E)-(4-methoxyphenyl)methylideneamino]oxy-1-morpholin-4-ylethanone](/img/structure/B5592401.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5592416.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)propanamide](/img/structure/B5592422.png)
![1-{3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol](/img/structure/B5592424.png)
![7-[(2-chloro-6-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)
![1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)
![(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5592449.png)
